m-PEG8-BBTA is a small molecule primarily utilized in biomedical research and drug development. It comprises a polyethylene glycol (PEG) spacer and a BBTA group, which enhance its solubility and stability in solution. The PEG spacer reduces potential toxicity and immunogenicity, while the BBTA group serves as a ligand capable of selectively binding to specific proteins or molecules, making m-PEG8-BBTA valuable for various applications in drug discovery and scientific research .
The synthesis of m-PEG8-BBTA typically involves the conjugation of a PEG chain with the BBTA group. This process often employs organic solvents and catalysts to facilitate the coupling reaction. Key methods include:
The reaction conditions are crucial for successful synthesis, often requiring controlled temperatures, pH levels, and specific reagents to achieve desired outcomes. Industrial production adheres to stringent quality control measures to ensure high purity and consistency of the final product .
The molecular formula of m-PEG8-BBTA is , with a molecular weight of approximately 742.8 g/mol. Its structure features a long PEG chain linked to a BBTA group, which is characterized by its ability to form stable complexes with target proteins.
This detailed structural information aids in understanding the compound's reactivity and interactions within biological systems .
m-PEG8-BBTA can participate in several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Controlled reaction conditions—such as temperature and solvent choice—are essential for achieving desired products .
The mechanism of action of m-PEG8-BBTA primarily revolves around its ability to selectively bind to target proteins through the BBTA ligand. The PEG spacer enhances solubility and stability, facilitating effective interactions with molecular targets. This binding can modulate the activity of proteins or other molecules, leading to various biological effects relevant in research contexts .
m-PEG8-BBTA exhibits excellent solubility in aqueous solutions due to its PEG component, which also contributes to its low toxicity profile.
The compound's chemical properties include:
These properties make it suitable for various applications in drug formulation and biological assays .
m-PEG8-BBTA has numerous applications across scientific fields:
The synthesis of m-PEG8-BBTA initiates with the precise construction of the octaethylene glycol (PEG8) spacer. Linear PEG chains are typically synthesized via anionic ring-opening polymerization (ROP) of ethylene oxide, using methanol as the initiator to generate the terminal methoxy group. This method ensures controlled molecular weight and low polydispersity (Đ < 1.05) by maintaining rigorous temperature control (–40°C to 60°C) and employing catalysts like potassium hydroxide or crown ether complexes. The reaction proceeds under inert atmosphere to prevent chain termination by oxidation or hydrolysis. For m-PEG8-OH (C₁₇H₃₆O₉, MW 384.46), the polymerization is quenched at eight ethylene oxide units, yielding a monodisperse hydrophilic spacer with a terminal hydroxyl for downstream functionalization [8]. End-capping efficiency (>98%) is validated through MALDI-TOF mass spectrometry to confirm the absence of diol impurities, which could compromise conjugate homogeneity [8].
Table 1: Polymerization Methods for PEG Spacers
Method | Catalyst System | Temperature Range | Molecular Weight Control | Advantages |
---|---|---|---|---|
Anionic ROP | KOH/Crown ether | –40°C to 60°C | Narrow Đ (1.02–1.05) | High fidelity, low polydispersity |
Metal-Free ROP | Phosphazene base | 20°C–40°C | Đ ~1.10 | Avoids metal contaminants |
Enzymatic ROP | Lipase B (Candida antarctica) | 60°C–90°C | Moderate Đ (1.1–1.3) | Eco-friendly, but slower kinetics |
The BBTA moiety (6-amino-1,3-benzoxazol-2-yl)thiophen-2-yl)benzoxazole) is conjugated to the PEG8 spacer via amide bond formation, leveraging the terminal carboxylic acid of m-PEG8-acid (C₁₈H₃₆O₁₀, MW 412.5) and the primary amine of BBTA. Carbodiimide-mediated coupling using EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) in anhydrous DMF at 0°C–4°C achieves >90% yield while suppressing racemization. Alternative methods include pyrophosphate coupling inspired by ADP-ribosylation techniques, where BBTA’s amine nucleophilically attacks the activated carbonyl of m-PEG8-acid, forming a stable amide without epimerization [2] [9]. Critical to success is the exclusion of moisture and the use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for sterically hindered amines. Reaction progress is monitored via thin-layer chromatography (Rf shift) and LC-MS to detect intermediates like O-acylisourea, ensuring complete conversion to the desired product .
Table 2: Coupling Reagents for BBTA Integration
Reagent | Solvent | Temperature | Reaction Time | Yield | By-Products |
---|---|---|---|---|---|
EDC/HOBt | Anhydrous DMF | 0°C–4°C | 12 h | 92% | Soluble urea derivatives |
HATU | DCM/DMF | 25°C | 6 h | 95% | Less than 5% tetramethylurea |
DCC/NHS | THF | 0°C–25°C | 18 h | 85% | Dicyclohexylurea (precipitates) |
Branched PEG architectures (e.g., Y-shaped or dendritic PEG-BBTA) introduce purification complexities due to increased hydrodynamic volume and near-identical polarity between mono- and di-conjugated species. SEC alone fails to resolve these isoforms, necessitating orthogonal methods like hydrophilic interaction liquid chromatography (HILIC) with an amide column. HILIC exploits differences in hydrophilicity, separating branched conjugates based on PEG valency [10]. Characterization challenges include:
Scalability hinges on continuous flow chemistry and quality-by-design (QbD) principles. Key advancements include:
Table 3: Industrial Production Methods for m-PEG8-BBTA
Production Stage | Batch Method | Continuous Method | Scalability Rating |
---|---|---|---|
PEG Spacer Synthesis | Stirred-tank ROP (24 h) | Tubular reactor (30 min) | ★★★★☆ |
BBTA Coupling | Shaker flask (12 h, 0°C–4°C) | Microreactor (2 h, 25°C) | ★★★☆☆ |
Purification | SEC (manual fractionation) | Simulated moving bed chromatography | ★★☆☆☆ |
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4